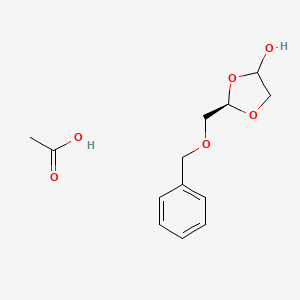
acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is a compound that combines the properties of acetic acid with a dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with (2R)-2-(phenylmethoxymethyl)-1,3-dioxolane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its unique structure allows it to participate in hydrogen bonding and other interactions that affect its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread applications in industry and research.
Dioxolane Derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is unique due to its combination of acetic acid and dioxolane ring structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
307002-00-2 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol |
InChI |
InChI=1S/C11H14O4.C2H4O2/c12-10-7-14-11(15-10)8-13-6-9-4-2-1-3-5-9;1-2(3)4/h1-5,10-12H,6-8H2;1H3,(H,3,4)/t10?,11-;/m1./s1 |
InChI Key |
GCTYFEPURZCYKP-PSDUUTOMSA-N |
Isomeric SMILES |
CC(=O)O.C1C(O[C@@H](O1)COCC2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)O.C1C(OC(O1)COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
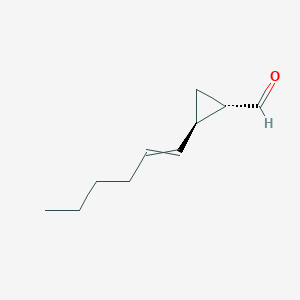
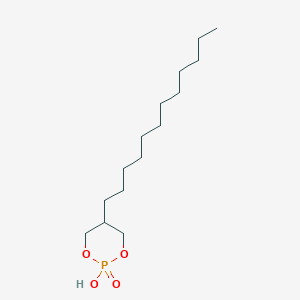
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
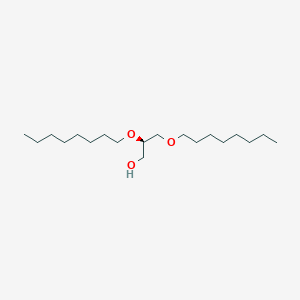
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
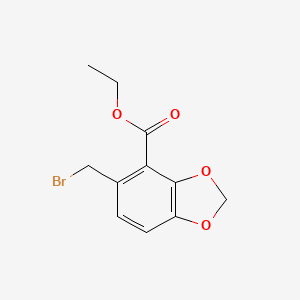

![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
